molecular formula C20H17N5O3S B14924522 1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924522
M. Wt: 407.4 g/mol
InChI Key: OWWAOTBWDUBJKY-UHFFFAOYSA-N
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Description

N~4~-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

The synthesis of N4-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N~4~-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N4-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N~4~-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other benzenesulfonamides and pyrazolo[3,4-b]pyridine derivatives. Similar compounds include N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE and 3-AMINO-N-[4-(AMINOSULFONYL)PHENYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE . The uniqueness of N4-[4-(AMINOSULFONYL)PHENYL]-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structure and its potent inhibitory activity against TRKs, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

1-methyl-6-phenyl-N-(4-sulfamoylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N5O3S/c1-25-19-17(12-22-25)16(11-18(24-19)13-5-3-2-4-6-13)20(26)23-14-7-9-15(10-8-14)29(21,27)28/h2-12H,1H3,(H,23,26)(H2,21,27,28)

InChI Key

OWWAOTBWDUBJKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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